N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS: 347332-69-8; molecular formula: C₁₄H₁₂Cl₂N₂O₂S) is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 2,3-dichlorobenzaldehyde. Schiff bases are characterized by the azomethine (-CH=N-) linkage and are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound features electron-withdrawing chlorine substituents on the benzylidene moiety and a sulfonohydrazide group, which may enhance its stability and interaction with biological targets.
Properties
IUPAC Name |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBNOTXKZYWBY-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Stoichiometry and Solvent Systems
Equimolar ratios (1:1) of 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide are typically dissolved in polar protic solvents such as methanol or ethanol. Methanol is preferred due to its ability to solubilize both reactants while facilitating rapid dehydration. Alternative solvents like ethanol or isopropanol may also be used, though reaction rates may vary.
Example Protocol:
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Combine 10 mmol of 2,3-dichlorobenzaldehyde and 10 mmol of 4-methylbenzenesulfonohydrazide in 20 mL of methanol.
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Monitor reaction completion via thin-layer chromatography (TLC).
Optimization of Reaction Parameters
Temperature and Reaction Time
While room-temperature conditions suffice for small-scale synthesis, refluxing the reaction mixture (65–70°C in methanol) reduces reaction time to 30–60 minutes. Elevated temperatures accelerate imine formation but may necessitate stricter control over dehydration conditions to prevent side reactions.
Table 1: Effect of Temperature on Reaction Efficiency
Catalytic Additives
Acidic catalysts (e.g., glacial acetic acid) are occasionally added to protonate the carbonyl oxygen, enhancing electrophilicity. However, excess acid may hydrolyze the hydrazone bond, necessitating careful pH monitoring.
Purification Techniques
Crude products are purified via recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Recrystallization
Recrystallization from ethanol/water mixtures (4:1 v/v) yields high-purity crystals. The compound’s solubility in hot ethanol (>80°C) and limited solubility in cold water facilitate efficient crystal growth.
Procedure:
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Dissolve the crude product in minimal hot ethanol.
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Gradually add deionized water until cloudiness appears.
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Cool to 4°C for 12 hours and isolate crystals via vacuum filtration.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:2 v/v) eluent resolves impurities, particularly unreacted aldehyde. This method is preferred for analytical-scale purification but is less practical for industrial applications due to solvent consumption.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Key considerations include:
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Solvent Recycling: Methanol recovery via distillation reduces waste and costs.
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Catalyst Reuse: Heterogeneous catalysts (e.g., immobilized acids) minimize reagent loss.
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Process Automation: In-line FTIR monitors reaction progress, enabling real-time adjustments.
Characterization and Quality Control
Synthesized batches are validated using spectroscopic and chromatographic methods:
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) ensures ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Key Structural Variations:
- Benzylidene Substituents: The 2,3-dichloro substitution in the target compound contrasts with derivatives bearing methoxy (e.g., N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide ), bromo (e.g., N'-(5-bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide ), or non-halogenated aryl groups (e.g., N'-(furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide ). Hydrazide Backbone: The sulfonohydrazide group (-SO₂-NH-N=CH-) differs from benzohydrazides (e.g., N'-(2,3-dichlorobenzylidene)-3-nitrobenzohydrazide ) or carbothioamides (e.g., (E)-2-(2,3-dichlorobenzylidene)-N-methylhydrazinecarbothioamide ). Sulfonyl groups are stronger electron-withdrawing moieties, which may influence reactivity and binding affinity.
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Table 2: Comparative Bioactivities
Q & A
Q. What are the standard synthetic routes for preparing N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide in ethanol or methanol under reflux (60–80°C for 4–6 hours). Key parameters for optimization include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates.
- Temperature control : Prolonged heating may lead to side products like Schiff base isomers.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. How is the structural identity of this compound validated in academic research?
A combination of spectroscopic and crystallographic methods is used:
- NMR : - and -NMR confirm the hydrazone bond (C=N) and aromatic substituents.
- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles, critical for confirming stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]) and fragmentation patterns .
Q. What are the primary biological activities investigated for this compound?
Studies focus on antimicrobial and antifungal properties. For example:
- Antifungal assays : Against Gibberella zeae, derivatives of structurally similar hydrazones showed 62.86% inhibition , outperforming hymexazol (53.95%) in plate-based bioassays .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) at the 2,3-positions enhance bioactivity by modulating electron density and steric effects .
Advanced Research Questions
Q. How do computational methods like Hirshfeld surface analysis and Frontier Molecular Orbital (FMO) studies enhance understanding of this compound’s reactivity?
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding, Cl···Cl contacts) in crystal packing. For example, Cl···H interactions contribute ~10% to the Hirshfeld surface, influencing solubility and stability .
- FMO calculations : Predict charge transfer behavior. The HOMO-LUMO gap (~3.5 eV) suggests moderate reactivity, aligning with observed electrophilic substitution patterns at the dichlorophenyl ring .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies in biological assays (e.g., IC variations) may arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or microbial strains.
- Sample purity : Impurities >5% (by HPLC) can skew results. Cross-validate with independent synthesis batches .
- Statistical rigor : Use of triplicate measurements and standardized positive controls (e.g., fluconazole for antifungal assays) .
Q. How is this compound utilized in coordination chemistry, and what are its implications for catalytic applications?
The hydrazone moiety acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu, V). Key applications include:
- Catalysis : Vanadium complexes of analogous hydrazones show oxidase-like activity in sulfoxidation reactions.
- Anticancer research : Cu(II) complexes exhibit nuclease activity via ROS generation, targeting DNA cleavage .
Methodological Challenges and Solutions
Q. What are the key challenges in optimizing this compound’s solubility for pharmacological testing?
Q. How can researchers address inconsistencies in crystallographic data interpretation?
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.
- Disorder modeling : Apply ISOR/SADI restraints to manage positional disorder in flexible groups (e.g., methylbenzenesulfonyl) .
Key Recommendations for Researchers
- Synthetic protocols : Prioritize microwave-assisted synthesis to reduce reaction times (20–30 minutes) while maintaining yields >85% .
- Data validation : Cross-reference XRD results with Cambridge Structural Database (CSD) entries to identify structural outliers .
- Ethical reporting : Disclose purity levels and assay conditions in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
